osteopontin
Description
Properties
CAS No. |
106441-73-0 |
|---|---|
Molecular Formula |
C17H22O2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Calcium Ion Binding and Hydroxyapatite Inhibition
OPN binds calcium ions (Ca²⁺) through its aspartate-rich motifs and negatively charged residues, with a stoichiometry of 50 moles of calcium per mole of OPN . This interaction is critical for:
-
Inhibition of Hydroxyapatite Crystallization : OPN’s acidic regions (glutamate/aspartate clusters) physically block hydroxyapatite crystal growth by adsorbing onto nascent mineral surfaces .
-
Regulation of Ectopic Calcification : OPN recruits macrophages via αvβ3 integrin binding, upregulating carbonic anhydrase II (CAII). CAII acidifies the microenvironment (via proton efflux), dissolving residual bioapatite crystals .
Key Reaction :
Phosphorylation and Structural Modulation
OPN is hyperphosphorylated by the Fam20C kinase, altering its conformational dynamics:
-
Phosphorylation Sites : Identified via NMR and mass spectrometry, including residues Ser<sup>25</sup>, Ser<sup>33</sup>, Ser<sup>56</sup>, and Thr<sup>138</sup> .
-
Structural Effects :
Functional Impact :
| Phosphorylation Status | Integrin Binding Affinity | Structural Compactness |
|---|---|---|
| Low | High (Kd ≈ 10⁻⁷ M) | Compact |
| High | Reduced (Kd ≈ 10⁻⁶ M) | Extended |
O-Glycosylation and Functional Regulation
O-glycosylation at a threonine/proline-rich region (residues 63–79) modulates OPN’s activity:
-
Self-Regulation : Glycosylation sterically hinders phosphorylation at nearby serine residues, reducing cell-adhesion capacity by ~40% .
-
Synergy with Phosphorylation : Non-glycosylated OPN (ΔO-OPN) shows enhanced phosphorylation and integrin binding .
Reaction Pathway :
Proteolytic Cleavage and Integrin Binding
Proteases (e.g., thrombin, MMPs) cleave OPN to expose cryptic integrin-binding sites:
-
Thrombin Cleavage : Generates fragments with enhanced αvβ3 (RGD-dependent) and α9β1 (SVVYGLR motif) binding .
-
Functional Outcome : Cleaved OPN promotes cancer cell migration and angiogenesis .
Cleavage Sites :
| Protease | Cleavage Site | Fragment Function |
|---|---|---|
| Thrombin | Arg<sup>153</sup> | Activates α9β1 integrin binding |
| MMP-3 | Gly<sup>166</sup> | Enhances tumor invasion |
Receptor Interactions via RGD and CD44 Motifs
OPN binds integrins and CD44 through distinct domains:
-
Integrin Binding : The canonical RGD motif (residues 159–161) interacts with αvβ3, αvβ5, and α5β1 integrins (Kd = 0.1–1 μM) .
-
CD44 Binding : A separate domain (residues 210–240) binds CD44 variants, facilitating cell-matrix adhesion in metastasis .
Competitive Binding :
Comparison with Similar Compounds
Biomineralization
Immune Regulation
Cancer Progression
- OPN : Promotes metastasis by facilitating cell adhesion, invasion, and pre-metastatic niche formation .
- BSP : Associated with bone tropism in cancers (e.g., breast, prostate) but less studied in metastasis .
Table 2: Functional distinctions among SIBLING proteins .
Disease Associations and Clinical Implications
Bone Disorders
- OPN : Elevated in osteoporosis (linked to increased bone resorption) but reduced in osteoarthritis (subchondral bone sclerosis) .
- BSP: Overexpressed in Paget’s disease; correlates with abnormal bone remodeling .
Cancer
- OPN: Meta-analysis of 228 studies shows OPN overexpression correlates with poor prognosis in lung, breast, and head/neck cancers (HR = 1.89, 95% CI: 1.45–2.46) .
- BSP: Predicts skeletal metastases in prostate cancer but lacks broad diagnostic utility .
Chronic Kidney Disease (CKD)
- OPN : Elevated in diabetic nephropathy (DKD) and lupus nephritis; promotes renal fibrosis .
- MEPE : Linked to phosphate regulation in CKD but less validated as a biomarker .
Table 3: Disease associations of OPN vs. similar compounds .
Q & A
Q. What experimental models are most suitable for studying osteopontin's role in inflammatory diseases?
Methodological Guidance: In vitro models (e.g., macrophage or fibroblast cell lines) are ideal for mechanistic studies of OPN-mediated cytokine signaling . For in vivo validation, murine models of induced inflammation (e.g., collagen-induced arthritis) allow tracking of OPN isoforms via immunohistochemistry or RNA sequencing. Ensure controls include OPN-knockout strains to isolate its specific effects .
Q. How can researchers standardize this compound quantification across diverse biological samples?
Methodological Guidance: Use ELISA with antibodies validated for target isoforms (e.g., full-length OPN vs. thrombin-cleaved fragments). Normalize results to total protein content and include spike-and-recovery assays to address matrix interference. Cross-validate with Western blotting or mass spectrometry for isoform specificity .
Q. What are the key biomarkers to contextualize this compound's role in cancer metastasis?
Methodological Guidance: Pair OPN measurements with markers of epithelial-mesenchymal transition (e.g., E-cadherin, vimentin) and matrix metalloproteinases (MMP-2/9) in tumor biopsies. Use co-immunoprecipitation to identify OPN-binding partners (e.g., CD44, integrins) in metastatic cell lines .
Advanced Research Questions
Q. How can conflicting data on this compound's pro- vs. anti-tumor effects be resolved in mechanistic studies?
Methodological Guidance: Stratify analyses by OPN isoform (e.g., full-length vs. cleaved) and cellular context (e.g., tumor vs. stromal cells). Employ single-cell RNA sequencing to map OPN expression heterogeneity within tumor microenvironments. Use conditional knockout models to isolate cell-type-specific effects .
Q. What statistical approaches address heterogeneity in meta-analyses of this compound's association with cardiovascular diseases?
Methodological Guidance: Apply random-effects models to account for inter-study variability in OPN measurement techniques (e.g., ELISA platforms, sample types). Perform subgroup analyses by patient demographics (e.g., age, comorbidities) and adjust for publication bias using funnel plots and Egger’s regression .
Q. How can researchers design studies to distinguish this compound's causal role from biomarker status in fibrosis progression?
Methodological Guidance: Use Mendelian randomization with genetic variants (e.g., SPP1 polymorphisms like rs11730582) to infer causality. Complement with longitudinal cohorts measuring OPN levels pre- and post-fibrosis onset. Validate findings in OPN-overexpressing transgenic models .
Q. What multi-omics strategies elucidate this compound's interaction networks in bone remodeling?
Methodological Guidance: Integrate transcriptomic data (RNA-seq of osteoclasts/osteoblasts) with proteomic profiling (phosphorylation sites on OPN) and chromatin accessibility assays (ATAC-seq). Use pathway enrichment tools (e.g., DAVID, STRING) to map OPN-centric signaling hubs .
Methodological and Reproducibility Considerations
Q. How should researchers address batch effects in large-scale this compound studies?
Guidance: Implement randomized sample processing orders and include technical replicates. Apply ComBat or surrogate variable analysis (SVA) for batch correction. Report raw and normalized data in supplementary tables to enhance transparency .
Q. What protocols ensure reproducibility in this compound knockout model phenotyping?
Guidance: Use CRISPR-Cas9 with dual sgRNAs to minimize off-target effects. Validate knockout efficiency via qPCR, Western blot, and functional assays (e.g., adhesion/migration). Share detailed genotyping protocols and animal husbandry conditions in open-access repositories .
Q. How can conflicting findings between in vitro and in vivo OPN studies be reconciled?
Guidance: Reconcile discrepancies by replicating in vitro conditions (e.g., OPN concentration, isoform ratios) in 3D organoid models. Use intravital imaging to track OPN dynamics in live tissues and compare with static in vitro data .
Data Presentation and Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
